N,N-Diethylmaleamic acid
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Overview
Description
N,N-Diethylmaleamic acid is an organic compound with the chemical formula C8H13NO3. It is a derivative of maleamic acid, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is known for its applications in various chemical reactions and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylmaleamic acid can be synthesized through the reaction of maleic anhydride with diethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The maleic anhydride reacts with diethylamine to form this compound through an amide formation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylmaleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-Diethylmaleimide.
Reduction: Reduction reactions can convert it into N,N-Diethylsuccinamic acid.
Substitution: It can participate in substitution reactions where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N,N-Diethylmaleimide.
Reduction: N,N-Diethylsuccinamic acid.
Substitution: Various substituted maleamic acids depending on the substituent used.
Scientific Research Applications
N,N-Diethylmaleamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and resins, as well as in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism by which N,N-Diethylmaleamic acid exerts its effects involves its interaction with various molecular targets. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylmaleamic acid: Similar structure but with methyl groups instead of ethyl groups.
N-Ethylmaleamic acid: Contains only one ethyl group on the nitrogen.
Maleamic acid: The parent compound without any alkyl substitution on the nitrogen.
Uniqueness
N,N-Diethylmaleamic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two ethyl groups on the nitrogen atom can influence its reactivity and solubility, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(Z)-4-(diethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12)/b6-5- |
InChI Key |
BZVFXWPGZHIDSJ-WAYWQWQTSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C=C\C(=O)O |
Canonical SMILES |
CCN(CC)C(=O)C=CC(=O)O |
Origin of Product |
United States |
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